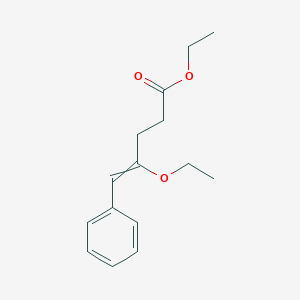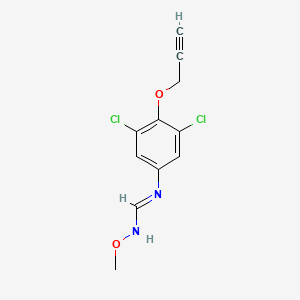![molecular formula C19H22O4 B14347667 Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate CAS No. 90549-80-7](/img/structure/B14347667.png)
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with a methyl group and a propanedioate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or other alcohols, and the reaction is typically conducted under reflux conditions to maintain the desired temperature and reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their natural substrates, thereby blocking their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity.
Diethyl 4-methylbenzylphosphonate: Another ester with a similar structural motif but different functional groups.
Uniqueness
Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
90549-80-7 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
diethyl 2-[(4-methylnaphthalen-1-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H22O4/c1-4-22-18(20)17(19(21)23-5-2)12-14-11-10-13(3)15-8-6-7-9-16(14)15/h6-11,17H,4-5,12H2,1-3H3 |
Clé InChI |
SLEMLYNCJRLRRD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C2=CC=CC=C12)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)


